Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as 1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID, 5-METHYL-, ETHYL ESTER, is a compound that has been found to have potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play an essential role in various types of tumors .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity For example, replacing the methoxy group at the 3-position of the phenyl ring with chlorine decreased FGFR1 potency and cellular activity .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of FGFRs by the compound would therefore disrupt these pathways, potentially leading to a decrease in tumor growth .
Pharmacokinetics
It is known that changes in the structure of the compound can affect its bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the compound’s action can be affected by changes in its structure .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s ability to form stable complexes with these enzymes makes it a valuable tool for studying biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to affect the proliferation and apoptosis of cancer cells by modulating signaling pathways such as the FGFR pathway . Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with specific amino acids in the active sites of enzymes . This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. The compound’s ability to modulate gene expression further contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models of cancer . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it important to study these pathways in detail.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments through targeting signals and post-translational modifications . This localization can impact its activity and function, highlighting the importance of studying its subcellular dynamics.
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-8-4-7(2)6-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQDBAWCODGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40667535 | |
Record name | Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823217-70-5 | |
Record name | Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40667535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.